N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide
Description
N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide is a sulfonamide-based indole derivative characterized by a 4-bromophenyl group linked via an acetamide bridge to a sulfonylated 1-methylindole moiety.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(1-methylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-10-16(14-4-2-3-5-15(14)20)24(22,23)11-17(21)19-13-8-6-12(18)7-9-13/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLVNACPMBYSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the sulfonyl intermediate reacts with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Research indicates that compounds similar to N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide exhibit a variety of biological activities, including:
- Anticancer Activity : The compound's interaction with sigma receptors has been explored, as blocking sigma(1) receptors can enhance tumor uptake in vivo. This mechanism is relevant due to the indole structure, which is often associated with anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer lines, including breast and lung cancers .
- Antimicrobial Properties : The compound has demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In vitro studies have shown that similar indole derivatives exhibit significant antimicrobial effects, suggesting that this compound may also possess similar properties .
Anticancer Studies
A study examining the anticancer potential of related compounds indicated that those targeting sigma receptors showed enhanced efficacy in inhibiting tumor growth. For instance, compounds with structural similarities to this compound were found to significantly reduce cell viability in MCF7 breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Testing
In antimicrobial testing, derivatives of indole compounds were evaluated for their effectiveness against various pathogens. Results indicated that certain derivatives exhibited strong inhibitory effects on bacterial growth, suggesting that this compound may also possess similar antimicrobial properties .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indole moiety may also contribute to binding affinity and specificity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Core Structural Variations
The target compound differs from analogs primarily in the sulfonyl-indole group and substituent positions. Key comparisons include:
- Compound 10a : Features a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core instead of a sulfonylated 1-methylindole. The 4-chlorobenzoyl group may enhance lipophilicity compared to the sulfonyl group .
- Compound 40: Contains a sulfonamide linkage but substitutes the indole with a 4-chlorobenzoyl group and lacks the 1-methyl group. Its synthesis yield (45%) and purification via HPLC are notable .
- AMC3 (Compound 2a): Integrates a pyridinone ring instead of indole, with a 3-methoxyphenyl substituent. This structure modulates FPRs, suggesting divergent biological targets compared to sulfonamide-based indoles .
Anticancer Potential
- Compound 10a : Part of a series targeting Bcl-2/Mcl-1 dual inhibitors. The 4-chlorobenzoyl group may enhance apoptosis induction compared to sulfonamide analogs .
- Compound 12i: A sulfonamide derivative inhibiting α-glucosidase/α-amylase (IC₅₀ = 0.38 µM and 0.42 µM, respectively). Its non-competitive/competitive inhibition mechanisms differ from indole-based anticancer agents .
Receptor Modulation
- Pyridazinone Derivatives: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide acts as a specific FPR2 agonist, inducing calcium mobilization in neutrophils. This contrasts with sulfonamide-indole compounds, which may lack FPR selectivity .
- AMC3: Modulates FPRs but via a pyridinone scaffold, suggesting structure-activity relationships (SAR) dependent on heterocyclic core .
Antimicrobial Activity
- SP Series: N-(4-bromophenyl) acetamides with halogens (Br, Cl) exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli.
Key Research Findings and Gaps
- SAR Insights : Sulfonyl groups (as in the target compound) may improve metabolic stability over ester or carbonyl analogs. Halogenation (Br, Cl) consistently enhances bioactivity across studies .
- Contradictions : While sulfonamides like 40 show moderate yields, their biological profiles (e.g., enzyme inhibition vs. receptor agonism) vary widely, underscoring the need for target-specific optimization .
- Unaddressed Areas: No direct data on the target compound’s anticancer or antimicrobial activity exist in the evidence. Future studies should prioritize these assays.
Biological Activity
N-(4-bromophenyl)-2-[(1-methyl-1H-indol-3-yl)sulfonyl]acetamide is a compound of growing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a bromophenyl group and an indole moiety connected via a sulfonyl linkage, which is significant for its biological interactions. Its molecular formula is , and it possesses specific physicochemical properties that influence its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study evaluated the in vitro antimicrobial activity against various bacterial strains using the Minimum Inhibitory Concentration (MIC) method. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Strong |
| Escherichia coli | 1.0 | Moderate |
| Candida albicans | 2.0 | Moderate |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of the compound have also been investigated, particularly against human breast adenocarcinoma (MCF7) cell lines. The Sulforhodamine B (SRB) assay was employed to assess cytotoxicity, revealing significant activity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | MCF7 |
| Control (Doxorubicin) | 5 | MCF7 |
The results indicate that while the compound exhibits anticancer properties, it is less potent than established chemotherapeutics like Doxorubicin .
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and biological targets. The sulfonamide group is believed to play a crucial role in binding to active sites on target proteins, which may explain its observed biological activities.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Case Study 1 : In a study involving mice with induced bacterial infections, treatment with the compound resulted in significant reductions in bacterial load compared to controls.
- Case Study 2 : In breast cancer xenograft models, administration of the compound led to tumor size reduction, supporting its potential as an anticancer agent.
Q & A
Q. Advanced
- Electron-withdrawing groups (e.g., -Br, -NO2) at the para position enhance antimicrobial activity by increasing electrophilicity ().
- Methylsulfonyl groups improve metabolic stability by blocking CYP3A4-mediated oxidation ().
- Triazole rings (as in ) enhance anti-HIV activity via chelation with viral protease residues .
What computational methods support mechanistic studies?
Q. Advanced
- Molecular docking (AutoDock Vina) identifies binding poses in COX-2 or HIV-1 protease.
- DFT calculations (Gaussian 09) optimize geometries and predict NMR/IR spectra ().
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
How is spectroscopic characterization performed for structural validation?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
